N-[3-(Dimethylamino)propyl]formamide
Overview
Description
N-[3-(Dimethylamino)propyl]formamide is an organic compound with the molecular formula C₆H₁₄N₂O. It is also known by other names such as dimethylaminopropyl formamide and N,N-dimethyl-N’-formylpropylenediamine . This compound is characterized by the presence of a formamide group attached to a propyl chain, which is further substituted with a dimethylamino group.
Scientific Research Applications
N-[3-(Dimethylamino)propyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is utilized in the study of biochemical pathways and interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is employed in the production of polymers, resins, and other industrial chemicals.
Safety and Hazards
“N-[3-(Dimethylamino)propyl]formamide” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid exposure .
Preparation Methods
The synthesis of N-[3-(Dimethylamino)propyl]formamide typically involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile, followed by a hydrogenation step to yield the desired product . Industrial production methods often utilize this approach due to its efficiency and scalability.
Chemical Reactions Analysis
N-[3-(Dimethylamino)propyl]formamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding amides or other oxidized derivatives.
Reduction: It can be reduced to form simpler amines or other reduced products.
Mechanism of Action
The mechanism of action of N-[3-(Dimethylamino)propyl]formamide involves its interaction with various molecular targets and pathways. The compound can act as a catalyst in certain reactions, facilitating the formation of imidoyl chlorides and other intermediates. It also participates in cycloaddition reactions and condensation reactions, influencing the formation of cyclic carbonates and other products .
Comparison with Similar Compounds
N-[3-(Dimethylamino)propyl]formamide can be compared with similar compounds such as:
N-[3-(Dimethylamino)propyl]methacrylamide: This compound has a similar structure but contains a methacrylamide group instead of a formamide group.
N-[3-(Dimethylamino)propyl]acrylamide: This analogue has an acrylamide group and exhibits different reactivity towards methyl acrylate and methyl methacrylate. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
N-[3-(dimethylamino)propyl]formamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-8(2)5-3-4-7-6-9/h6H,3-5H2,1-2H3,(H,7,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBDWTZOYPUBQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064060 | |
Record name | Formamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5922-69-0 | |
Record name | N-[3-(Dimethylamino)propyl]formamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5922-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-(Dimethylamino)propyl)formamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005922690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dimethylaminopropyl formamide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89702 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Formamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Formamide, N-[3-(dimethylamino)propyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064060 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[3-(dimethylamino)propyl]formamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.138 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(3-(DIMETHYLAMINO)PROPYL)FORMAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLD5CN8GXF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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